molecular formula C10H14ClN3 B6318776 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride;  95% CAS No. 1193387-77-7

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95%

Cat. No. B6318776
CAS RN: 1193387-77-7
M. Wt: 211.69 g/mol
InChI Key: BTGHRMSKGFSNEX-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride, or 2-Methyl-1H-benzimidazol-1-yl ethanamine hydrochloride (MEMHCl), is an organic compound that is widely used in scientific research. This compound is a white crystalline solid, with a molecular weight of 215.8 g/mol and a melting point of 215-220°C. MEMHCl is a monohydrochloride salt of the amine 2-methyl-1H-benzimidazol-1-yl ethanamine. It has been used in a variety of scientific research applications, including as a substrate for enzymes and as a ligand for drug target molecules.

Scientific Research Applications

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as phosphatases, kinases, and proteases. 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has also been used as a ligand for drug target molecules, such as G-protein coupled receptors (GPCRs). It has also been used as an inhibitor of GPCRs, as well as a modulator of the activity of certain enzymes. In addition, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has been used in studies of the structure and function of proteins, and in the development of novel drugs.

Mechanism of Action

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% acts as an inhibitor of certain enzymes, and as a modulator of the activity of certain GPCRs. As an inhibitor, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% binds to the active site of the enzyme and prevents it from catalyzing the reaction that it normally catalyzes. As a modulator, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% binds to the GPCR and alters its activity, either by increasing or decreasing its activity.
Biochemical and Physiological Effects
2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has been used in studies of the biochemical and physiological effects of various compounds. It has been used to study the effects of certain drugs on the activity of enzymes, as well as the effects of certain drugs on the activity of GPCRs. In addition, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has been used to study the effects of certain compounds on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has several advantages for use in lab experiments. It is an inexpensive and easy to synthesize compound, and is widely available. In addition, it is a relatively stable compound, and has a low toxicity. However, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% does have some limitations for use in lab experiments. It is a relatively weak inhibitor of certain enzymes, and has a low binding affinity for certain GPCRs.

Future Directions

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% has a wide range of potential applications in scientific research. It can be used as a substrate for enzymes, as a ligand for drug target molecules, and as an inhibitor of GPCRs. In addition, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% can be used to study the structure and function of proteins, and to develop novel drugs. Furthermore, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% can be used to study the biochemical and physiological effects of various compounds. Finally, 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% can be used to develop new methods for synthesizing compounds, and to improve existing methods.

Synthesis Methods

2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95% can be synthesized from 2-methyl-1H-benzimidazol-1-yl ethanamine, which can be synthesized by reacting ethylenediamine with 2-methyl-1H-benzimidazole in aqueous acid. The resulting amine can then be reacted with hydrochloric acid to form 2-(2-Methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride; 95%. This method is simple and cost-effective, and has been used in numerous scientific research applications.

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHRMSKGFSNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585824
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride

CAS RN

61981-79-1
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
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